1-(2-Amino-5-bromophenyl)ethanone

Catalog No.
S683078
CAS No.
29124-56-9
M.F
C8H8BrNO
M. Wt
214.06 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(2-Amino-5-bromophenyl)ethanone

Replace the unbrominated acetophenone that demands harsh post-cyclization halogenation with poor regioselectivity. This pre-functionalized building block eliminates isomer separation. Key advantages: • Pre-installed bromine at 5-position enables regioselective Friedländer quinoline synthesis. • Facilitates mild Suzuki and Sonogashira couplings without expensive specialized ligands. • Stable crystalline solid (mp 86-88 °C) for easy handling and bulk scale-up. • Avoids yield loss from chromatographic separation of brominated isomers. Ideal for constructing diverse quinoline, indole, and spiro-quinazolinone libraries.

CAS Number

29124-56-9

Product Name

1-(2-Amino-5-bromophenyl)ethanone

IUPAC Name

1-(2-amino-5-bromophenyl)ethanone

Molecular Formula

C8H8BrNO

Molecular Weight

214.06 g/mol

InChI

InChI=1S/C8H8BrNO/c1-5(11)7-4-6(9)2-3-8(7)10/h2-4H,10H2,1H3

InChI Key

JCGVHKOIDFMQER-UHFFFAOYSA-N

SMILES

CC(=O)C1=C(C=CC(=C1)Br)N

Canonical SMILES

CC(=O)C1=C(C=CC(=C1)Br)N

Synonyms

2-Amino-5-bromoacetophenone, 5-Bromo-2-aminoacetophenone, 2-Acetyl-4-bromoaniline, 1-(2-Amino-5-bromophenyl)ethan-1-one, 1-(2-Amino-5-bromophenyl)ethanone

Purity

97%

Package Size

0.5 g, 1 g, 5 g

1-(2-Amino-5-bromophenyl)ethanone (CAS 29124-56-9) is a bifunctional ortho-aminoacetophenone building block essential for the synthesis of complex nitrogen-containing heterocycles. It features a primary amine and a ketone moiety that drive condensation and cyclization reactions, such as the Friedländer synthesis of quinolines, alongside a bromine atom at the 5-position that serves as a highly reactive handle for downstream transition-metal-catalyzed cross-couplings [1]. As a stable crystalline solid with a melting point of 86-88 °C, it offers excellent processability and shelf-life stability for bulk manufacturing. This compound is primarily procured by pharmaceutical and materials science laboratories seeking to construct polyfunctionalized quinolines, quinazolinones, and indoles with strict regiocontrol and high synthetic efficiency.

Research Fit

Orthogonal Functionalization — Amino and bromo handles enable selective, stepwise derivatization for library synthesis.
Screening-Ready Core — May support enzyme inhibition and cytotoxicity screening based on class-level and reported endpoint evidence.
Heterocycle Precursor — X-ray validated 2-amino-5-bromo substitution pattern for regioselective ring construction.

Substituting 1-(2-Amino-5-bromophenyl)ethanone with the unbrominated 2-aminoacetophenone necessitates the downstream halogenation of the assembled heterocycle, a process notorious for poor regioselectivity, harsh reaction conditions, and significant yield losses during the chromatographic separation of isomers [1]. Conversely, substituting with the chlorinated analog (1-(2-amino-5-chlorophenyl)ethanone) severely limits downstream cross-coupling efficiency, requiring the procurement of expensive, specialized palladium ligands and the use of harsher reaction conditions to overcome the higher bond dissociation energy of the aryl chloride[2]. Furthermore, replacing it with 2-amino-5-bromobenzaldehyde fundamentally alters the cyclization product, yielding a 4-unsubstituted heterocycle rather than the 4-methylated core provided by the acetophenone moiety, making them entirely non-interchangeable for specific structural targets [3].

Substitution Risk

Non-halogenated
Replacing with 2-aminoacetophenone removes the aryl bromide required for Suzuki and Buchwald-Hartwig cross-couplings, limiting downstream scope.
Chloro analog
Substituting with the 5-chloro derivative may shift reported PTP inhibition context, as class-level evidence indicates bromides exhibit higher assay response.
4-Bromo isomer
Relocating bromine to the 4-position alters electronic properties and spatial orientation, which can impact binding affinity and regioselectivity.

Pre-Programmed Regioselectivity in Heterocycle Synthesis

Utilizing 1-(2-Amino-5-bromophenyl)ethanone as a starting material guarantees 100% regioselective placement of the bromine atom at the 6-position of the resulting quinoline or quinazoline core[1]. In contrast, starting with unbrominated 2-aminoacetophenone and attempting post-cyclization bromination typically results in a mixture of regioisomers (e.g., 3-bromo, 6-bromo, and 8-bromo derivatives), often reducing the isolated yield of the desired isomer to below 50% and requiring labor-intensive chromatographic separation [2].

Evidence DimensionRegioselectivity and isolated yield of the brominated heterocycle
Target Compound Data100% regioselectivity for the target position upon cyclization
Comparator Or Baseline2-Aminoacetophenone (requires post-cyclization bromination, yielding isomeric mixtures and <50% isolated target yield)
Quantified DifferenceComplete elimination of regioisomer formation and >50% improvement in effective target yield
ConditionsStandard Friedländer condensation followed by theoretical downstream halogenation vs. direct cyclization of the pre-brominated precursor

Procuring the pre-brominated building block eliminates a wasteful, low-yielding downstream step, significantly reducing purification costs and improving overall synthetic efficiency.

PTP Inhibition
Class-level inference
Bromides reported to rank higher than chlorides against SHP-1 and PTP1B phosphatases.
Assay-response context may differ between halogens.
Class-level trend from α-haloacetophenone SAR study.

Cross-Coupling Reactivity vs. Chlorinated Analogs

The 5-bromo substituent on 1-(2-Amino-5-bromophenyl)ethanone provides superior reactivity in palladium-catalyzed cross-coupling reactions compared to its chlorinated counterpart. Aryl bromides generally achieve >85% yields in standard Suzuki-Miyaura couplings using cost-effective catalysts like Pd(PPh3)4 at 80-100 °C[1]. In contrast, aryl chlorides (such as 1-(2-amino-5-chlorophenyl)ethanone) exhibit higher bond dissociation energies, typically requiring highly specialized, expensive dialkylbiaryl phosphine ligands and extended reaction times to achieve comparable conversions [2].

Evidence DimensionCatalyst requirement and coupling efficiency
Target Compound DataHigh conversion (>85%) with standard Pd catalysts (e.g., Pd(PPh3)4)
Comparator Or Baseline1-(2-Amino-5-chlorophenyl)ethanone (requires expensive, specialized ligands to overcome poor reactivity)
Quantified DifferenceEnables the use of baseline Pd catalysts, reducing ligand procurement costs while maintaining high yields
ConditionsStandard Suzuki-Miyaura cross-coupling conditions (80-100 °C)

Selecting the brominated precursor lowers catalyst and ligand expenses while ensuring robust, reproducible cross-coupling performance in scale-up.

Cytotoxicity
Source review
Reported activity against chemoresistant colon adenocarcinoma and ovarian carcinoma cell lines.
Supports cytotoxicity endpoint review.
Data to verify; sources not independently confirmed.

Structural Divergence via the Acetophenone Moiety

The ketone functionality of 1-(2-Amino-5-bromophenyl)ethanone dictates the structural outcome of cyclization reactions, differentiating it from 2-amino-5-bromobenzaldehyde. During Friedländer condensation with active methylene compounds, the acetophenone methyl group is incorporated into the heterocycle, yielding 4-methylquinolines [1]. The benzaldehyde comparator, lacking this methyl group, yields 4-unsubstituted quinolines [1]. This structural divergence is absolute and non-interchangeable.

Evidence DimensionHeterocycle substitution pattern
Target Compound DataYields 4-methyl substituted quinolines/quinazolinones
Comparator Or Baseline2-Amino-5-bromobenzaldehyde (yields 4-unsubstituted heterocycles)
Quantified Difference100% structural divergence at the 4-position of the resulting heterocycle
ConditionsCondensation with active methylene compounds (Friedländer synthesis)

Buyers must procure this exact acetophenone when the target molecule's structure-activity relationship (SAR) or downstream functionalization requires a methyl group at the 4-position.

Cross-Coupling Utility
Reported
Provides aryl bromide handle for Pd-catalyzed Suzuki and Buchwald-Hartwig reactions.
Supports orthogonal functionalization strategy.
Comparator 2-aminoacetophenone lacks this handle.

Processability and Solid-State Handling

1-(2-Amino-5-bromophenyl)ethanone is a stable crystalline solid with a melting point of 86-88 °C . This is a significant process advantage over certain unhalogenated or differently substituted ortho-aminoacetophenones, which can present as oils or low-melting solids at ambient temperatures . The solid state of the brominated compound facilitates accurate weighing, bulk transfer, and long-term storage without the need for specialized temperature-controlled logistics.

Evidence DimensionPhysical state and melting point
Target Compound DataSolid, melting point 86-88 °C
Comparator Or BaselineUnhalogenated/low-melting ortho-aminoacetophenone analogs (often oils or low-melting solids)
Quantified DifferenceStable solid state at room temperature vs. liquid/semi-solid handling challenges
ConditionsStandard ambient laboratory and manufacturing conditions

Solid-state precursors improve dosing accuracy and process reproducibility while simplifying bulk material handling and storage.

Cholinesterase Precursor
Context-dependent
Evaluated as a starting material for synthesizing AChE and BChE inhibitor candidates.
Supports precursor scaffold assessment.
Role as a synthetic precursor; not a direct potency comparison.

Synthesis of 6-Bromo-4-methylquinolines

Where this compound is the right choice for serving as the primary building block in Friedländer condensations, providing a pre-installed bromine handle for subsequent functionalization without the regioselectivity issues associated with post-cyclization halogenation [1].

Development of Polyfunctionalized Indoles

Ideal for sequential Sonogashira coupling and heteroannulation, where the 5-bromo group allows for precise, late-stage diversification of the indole core in pharmaceutical discovery [2].

Construction of Fluorescent Quinazolinone Probes

Selected for one-pot multicomponent reactions where the acetophenone moiety and the bromine substituent dictate the photophysical properties and structural rigidity of the resulting spiro-quinazolinones [3].

Library Generation via Suzuki-Miyaura Coupling

The preferred precursor for generating libraries of biaryl-substituted nitrogen heterocycles, leveraging the high reactivity of the aryl bromide to couple with diverse boronic acids under mild conditions without requiring expensive specialized ligands [4].

Application Fit Matrix

Application
Selection Property
Validation Focus
Synthetic Library Design
Orthogonal reactive handles
Cross-coupling adaptability
PTP Assay Studies
Halogen-dependent assay context
SHP-1 / PTP1B endpoint review
Cytotoxicity Screening
Chemoresistant model context
Cell-viability endpoints
Heterocycle Synthesis
Bifunctional core scaffold
Regioselective derivatization

XLogP3

2.5

Wikipedia

2'-Amino-5'-bromoacetophenone

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